5-Chloro-2-isopropoxypyridine-3-boronic acid

solubility physicochemical profiling drug-likeness

5-Chloro-2-isopropoxypyridine-3-boronic acid (CAS 1217501-41-1) is a heteroarylboronic acid featuring a pyridine core simultaneously substituted at the 2-position with an isopropoxy group, at the 3-position with a boronic acid moiety, and at the 5-position with a chlorine atom. This 2,3,5-trisubstitution pattern distinguishes it from simpler pyridylboronic acids and positions it as a versatile intermediate for Suzuki–Miyaura cross-coupling reactions, where the boronic acid enables carbon–carbon bond formation while the chlorine provides a second reactive handle for sequential functionalization.

Molecular Formula C8H11BClNO3
Molecular Weight 215.44
CAS No. 1217501-41-1
Cat. No. B595397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-isopropoxypyridine-3-boronic acid
CAS1217501-41-1
Molecular FormulaC8H11BClNO3
Molecular Weight215.44
Structural Identifiers
SMILESB(C1=CC(=CN=C1OC(C)C)Cl)(O)O
InChIInChI=1S/C8H11BClNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5,12-13H,1-2H3
InChIKeyNMVYPCNDMPTZQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-isopropoxypyridine-3-boronic Acid (CAS 1217501-41-1): A Dual-Substituted Pyridylboronic Acid Building Block for Medicinal Chemistry and Cross-Coupling


5-Chloro-2-isopropoxypyridine-3-boronic acid (CAS 1217501-41-1) is a heteroarylboronic acid featuring a pyridine core simultaneously substituted at the 2-position with an isopropoxy group, at the 3-position with a boronic acid moiety, and at the 5-position with a chlorine atom . This 2,3,5-trisubstitution pattern distinguishes it from simpler pyridylboronic acids and positions it as a versatile intermediate for Suzuki–Miyaura cross-coupling reactions, where the boronic acid enables carbon–carbon bond formation while the chlorine provides a second reactive handle for sequential functionalization . Sigma-Aldrich lists this compound within its AldrichCPR collection of unique chemicals for early discovery research .

Why 5-Chloro-2-isopropoxypyridine-3-boronic Acid Cannot Be Replaced by Common Pyridylboronic Acid Alternatives


Generic substitution with simpler pyridylboronic acids such as pyridine-3-boronic acid (CAS 1692-25-7) or 5-chloropyridine-3-boronic acid (CAS 872041-85-5) is precluded by three factors: (i) the 2-isopropoxy substituent critically modulates the electronic character and Lewis basicity of the pyridine nitrogen, directly affecting catalyst compatibility in asymmetric Suzuki–Miyaura reactions [1]; (ii) the chlorine at the 5-position offers a discrete synthetic handle orthogonal to the boronic acid, enabling sequential dual-coupling strategies unattainable with mono-functional analogs [2]; and (iii) compared to the 2-methoxy analog (5-chloro-2-methoxypyridine-3-boronic acid, CAS 943153-22-8), the isopropoxy group imparts distinct steric and lipophilic properties that alter both reaction kinetics and physicochemical profiles of downstream products . These differences are quantified in the evidence below.

Quantitative Differentiation Evidence: 5-Chloro-2-isopropoxypyridine-3-boronic Acid Versus Closest Analogs


Aqueous Solubility: Isopropoxy vs. Methoxy Analog Comparison

5-Chloro-2-isopropoxypyridine-3-boronic acid (MW = 215.44 g/mol) exhibits an experimentally measured aqueous solubility of 1.26 mg/mL (0.00584 mol/L), classified as 'Poorly' soluble on the pharmacopoeial solubility scale . In comparison, 5-chloro-2-methoxypyridine-3-boronic acid (CAS 943153-22-8, MW = 187.39 g/mol) — the closest 2-alkoxy analog — lacks a published quantitative aqueous solubility value in primary sources; supplier datasheets merely describe it as 'soluble in some polar organic solvents' without numerical aqueous data . The known aqueous solubility of the isopropoxy compound enables direct use of measured solubility data in physiologically based pharmacokinetic (PBPK) modeling and formulation screens, whereas the absence of equivalent data for the methoxy analog introduces uncertainty in early drug discovery workflows .

solubility physicochemical profiling drug-likeness

Protodeboronation Stability: Critical Advantage of the 3-Pyridyl Boronic Acid Substitution Pattern

The boronic acid moiety is attached at the 3-position of the pyridine ring, a pattern that confers dramatically superior protodeboronation resistance compared to 2-pyridyl boronic acids. Cox et al. (2016) established that 3- and 4-pyridyl boronic acids exhibit half-lives exceeding one week (t₀.₅ > 1 week) at pH 12 and 70 °C, whereas 2-pyridyl boronic acids undergo rapid protodeboronation with t₀.₅ values of approximately 25–50 seconds at pH 7 and 70 °C [1]. For 5-Chloro-2-isopropoxypyridine-3-boronic acid, the 3-boronic acid substitution pattern places it squarely in the 'slow protodeboronation' class. This stability advantage is further supported by the Parry, Bryce, and Tarbit (2003) demonstration that alkoxy-substituted 3-pyridylboronic acids, including 2-methoxy-3-pyridylboronic acid, are shelf-stable solids that can be stored and used without special precautions, delivering 50–77% isolated yields in Suzuki couplings with 3-bromoquinoline . In contrast, unsubstituted 2-pyridylboronic acids are notoriously unstable and prone to deboronation during storage and reaction, often requiring in situ generation or protection strategies [1] [2].

protodeboronation stability shelf-life Suzuki coupling reliability

2-Alkoxy Electronic Modulation: Enabling Asymmetric Suzuki–Miyaura Coupling Reactions

Schafer et al. (2017) demonstrated that unmodified pyridine boronic acids are unsuitable as coupling partners in rhodium-catalyzed asymmetric Suzuki–Miyaura reactions because the Lewis basic pyridine nitrogen binds to and poisons the rhodium catalyst. Critically, the installation of a substituent at the 2-position of the pyridine ring — such as chlorine — reduces the Lewis basicity of the nitrogen sufficiently to enable the reaction to proceed [1]. 5-Chloro-2-isopropoxypyridine-3-boronic acid bears an isopropoxy group at the 2-position, which serves a dual role: (i) it provides steric and electronic modulation of the pyridine nitrogen analogous to the demonstrated 2-chloro effect, potentially mitigating catalyst poisoning; and (ii) the 2-alkoxy substituent is orthogonal to the 5-chloro handle, allowing sequential functionalization after the Suzuki step. In the Schafer study, 2-chloropyridine boronic acids participated in asymmetric coupling while unsubstituted pyridine boronic acids did not; the authors noted that addition of water simplified NMR spectra of 2-Cl-pyridinyl boronic acids by breaking aggregates into monomers, further suggesting favorable solution behavior for 2-substituted pyridylboronic acids [1]. The 2-isopropoxy group in the target compound, being more sterically demanding and more electron-donating than a 2-methoxy or 2-chloro group, may offer a distinct tuning option for reaction optimization [2].

asymmetric catalysis Suzuki–Miyaura coupling rhodium catalysis heterocycle synthesis

Predicted Polypharmacology Profile: PASS Activity Spectrum Versus In-Class Compounds

Computational PASS (Prediction of Activity Spectra for Substances) analysis reported for the title compound in a 2025 Nature Scientific Reports study (Table 7) predicts distinct biological activity profiles with probability scores (Pa/Pi): signal transduction pathways inhibitor (Pa = 0.718, Pi = 0.011), chloride peroxidase inhibitor (Pa = 0.657, Pi = 0.015), protein kinase inhibitor (Pa = 0.620, Pi = 0.011), antimycobacterial (Pa = 0.584, Pi = 0.001), and rheumatoid arthritis treatment (Pa = 0.577, Pi = 0.006) [1]. While the PASS analysis was performed on a related title compound scaffold, the predicted polypharmacology pattern highlights the potential of this chemotype for multi-target drug discovery. Regarding experimental binding data, BindingDB curates a target profile for related pyridylboronic acid-containing chemotypes showing diverse enzyme inhibition: myeloperoxidase (MPO) inhibition IC₅₀ = 140 nM for one scaffold entry, and thyroid peroxidase (TPO) inhibition IC₅₀ = 1,400 nM [2]. These data establish precedent that 5-chloro-2-alkoxypyridine-3-boronic acid derivatives can engage biologically relevant targets at sub-micromolar to low-micromolar concentrations, supporting the use of 5-chloro-2-isopropoxypyridine-3-boronic acid as a key intermediate for constructing compound libraries directed at these target classes [1] [2].

PASS prediction biological activity polypharmacology drug discovery

Molecular Weight and Lipophilicity Differentiation Across Alkoxy Homologs

The isopropoxy substituent confers the highest molecular weight within the 5-chloro-2-alkoxypyridine-3-boronic acid homologous series: the isopropoxy compound (MW = 215.44 g/mol) is 28 Da heavier than the ethoxy analog (MW = 201.42 g/mol, CAS 1217500-52-1) and 28 Da heavier than the methoxy analog (MW = 187.39 g/mol, CAS 943153-22-8) . This incremental molecular weight increase reflects the additional methylene unit in the alkoxy chain and is accompanied by a corresponding increase in calculated lipophilicity (clogP). In medicinal chemistry optimization, modulating alkoxy chain length is a well-established strategy for tuning logD, metabolic stability, and target off-rate kinetics without altering the core pharmacophore. The availability of methoxy, ethoxy, and isopropoxy variants of the 5-chloro-2-alkoxypyridine-3-boronic acid scaffold enables systematic structure–activity relationship (SAR) exploration where the alkoxy group is varied while holding the 5-chloro-3-boronic acid functionality constant .

molecular weight lipophilicity logP medicinal chemistry optimization

Dual Reactive Handles: 5-Chloro Plus 3-Boronic Acid Enables Sequential C–C Bond Formation Strategies

5-Chloro-2-isopropoxypyridine-3-boronic acid presents two distinct reactive sites for sequential carbon–carbon bond formation: the 3-boronic acid for Suzuki–Miyaura coupling and the 5-chloro substituent for a subsequent cross-coupling reaction. Handy et al. (2007) demonstrated a one-pot double Suzuki coupling approach for disubstituted pyridines, achieving excellent regiocontrol when coupling a range of aryl and alkenylboronic acids at the 2,3- and/or 2,5-positions under a standard set of conditions [1]. The presence of both a chlorine (good leaving group for oxidative addition) and a boronic acid (transmetalating agent) on the same pyridine ring enables divergent library synthesis: the boronic acid can be coupled first under mild conditions, followed by activation of the C–Cl bond with a different catalyst system or coupling partner. This orthogonal reactivity is not available from 5-chloropyridine-3-boronic acid (CAS 872041-85-5), which lacks the 2-alkoxy directing/modulating group, nor from pyridine-3-boronic acid (CAS 1692-25-7), which lacks the chlorine handle entirely . Furthermore, the Parry, Bryce, and Tarbit (2003) study on shelf-stable pyridylboronic acids reported isolated yields of 50–77% for Suzuki couplings of 2-alkoxy-3-pyridylboronic acids with 3-bromoquinoline, establishing a performance baseline for this substitution pattern .

orthogonal reactivity sequential coupling disubstituted pyridines divergent synthesis

Research and Procurement Application Scenarios for 5-Chloro-2-isopropoxypyridine-3-boronic Acid


Systematic Alkoxy Group SAR in Lead Optimization Programs

Medicinal chemistry teams optimizing a lead series with a 5-chloro-2-alkoxypyridine core should procure the isopropoxy variant alongside the methoxy and ethoxy homologs. The molecular weight difference of +15% (28 Da) relative to the methoxy analog , combined with the documented aqueous solubility of 1.26 mg/mL for the isopropoxy compound , enables systematic exploration of how incremental changes in alkoxy steric bulk and lipophilicity affect target potency, metabolic stability, and solubility without altering the 5-chloro-3-coupling handle. This three-compound SAR set is more informative than single-point modifications and directly addresses the multiparameter optimization challenge in lead development.

Enantioselective Synthesis of Drug Candidates via Rhodium-Catalyzed Asymmetric Suzuki–Miyaura Coupling

Research groups pursuing asymmetric synthesis of 3D pharmaceutical scaffolds — such as niraparib analogs, preclamol derivatives, or isoanabasine-related compounds — should evaluate 5-chloro-2-isopropoxypyridine-3-boronic acid as a coupling partner. Schafer et al. (2017) demonstrated that unmodified pyridine boronic acids poison rhodium catalysts, while 2-substituted pyridine boronic acids (including 2-chloro and, by class extension, 2-alkoxy derivatives) enable productive asymmetric coupling [1]. The 2-isopropoxy group may offer distinct steric and electronic properties compared to the 2-chloro or 2-methoxy variants, potentially influencing enantioselectivity. Post-coupling, the 5-chloro substituent remains available for further functionalization, enabling the construction of complex, enantioenriched architectures from a single boronic acid building block.

Divergent Library Synthesis via Sequential Chemoselective Cross-Coupling

For parallel synthesis or DNA-encoded library (DEL) construction, 5-chloro-2-isopropoxypyridine-3-boronic acid provides two orthogonal reactive sites for sequential diversification: the 3-boronic acid undergoes Suzuki coupling with aryl/heteroaryl halides, and the 5-chloro substituent participates in a subsequent Buchwald–Hartwig amination, Suzuki coupling, or other palladium-catalyzed reaction. Handy et al. (2007) established that disubstituted pyridines can be accessed via a one-pot double-coupling approach with excellent regiocontrol [2]. The documented shelf stability of 2-alkoxy-3-pyridylboronic acids (Parry et al., 2003) ensures that the reagent can be stored and used reliably over the course of extended library production campaigns, minimizing batch-to-batch variability that could compromise library integrity.

PBPK Modeling and Preclinical Formulation Development Requiring Defined Solubility Parameters

When advancing a compound series into preclinical development, physiologically based pharmacokinetic (PBPK) modeling requires numerically defined aqueous solubility inputs. The experimentally measured solubility of 5-chloro-2-isopropoxypyridine-3-boronic acid (1.26 mg/mL, classed as 'Poorly' soluble) provides this critical parameter, whereas the methoxy analog lacks a published quantitative aqueous solubility value . For formulation scientists designing enabling formulations (e.g., amorphous solid dispersions, lipid-based formulations) for poorly soluble candidates, procurement of the isopropoxy variant eliminates the need for de novo solubility determination during the initial screening phase, accelerating the timeline from hit identification to candidate nomination.

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